molecular formula C24H20BrNO4 B2615163 2-(2-bromo-6-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid CAS No. 2137469-78-2

2-(2-bromo-6-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

Cat. No.: B2615163
CAS No.: 2137469-78-2
M. Wt: 466.331
InChI Key: ZMNWNOULKOHBPA-UHFFFAOYSA-N
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Description

This compound (CAS: 114980-36-8) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with the molecular formula C₂₄H₂₀BrNO₄ and a molecular weight of 466.34 g/mol . It features a 2-bromo-6-methylphenyl substituent on the α-carbon of the acetic acid backbone, coupled with an Fmoc-protected amino group. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine .

The bromine atom at the ortho position and the methyl group at the para position on the aromatic ring introduce steric hindrance and electronic effects, which influence reactivity and applications in peptide engineering and medicinal chemistry .

Properties

IUPAC Name

2-(2-bromo-6-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c1-14-7-6-12-20(25)21(14)22(23(27)28)26-24(29)30-13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-12,19,22H,13H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNWNOULKOHBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-6-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves multiple steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-6-methylphenyl.

    Amination: The brominated product is then subjected to amination, where an amino group is introduced. This can be achieved using reagents like sodium azide followed by reduction.

    Protection: The amino group is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to prevent unwanted reactions during subsequent steps.

    Acetylation: Finally, the protected amine is reacted with bromoacetic acid under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium azide for azide substitution, followed by reduction to amines.

Major Products

    Oxidation: 2-(2-carboxy-6-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid.

    Reduction: 2-(2-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit viral entry by interacting with viral glycoproteins. For instance, related compounds have shown significant antiviral effects against viruses like SARS-CoV and HIV by disrupting the interaction between viral proteins and host cells.
  • Antibacterial Activity : The structural features of the compound indicate potential activity against both Gram-positive and Gram-negative bacteria. Recent studies emphasize the importance of specific substituents on the phenyl ring, which can enhance antibacterial efficacy.
  • Anti-inflammatory Properties : Some analogs have demonstrated anti-inflammatory effects in vitro, suggesting potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in substituents on the biphenyl moiety significantly influence potency. For example, repositioning a nitro group on the phenyl ring alters antibacterial activity profiles.
  • Functional Group Importance : The presence of functional groups such as methoxy and carbonyl moieties enhances interactions with target enzymes and receptors, leading to improved biological outcomes.

Case Studies

Several notable studies have investigated the biological activity of this compound and its analogs:

  • Antiviral Studies : A study demonstrated that derivatives with specific modifications maintained antiviral activity in cellular assays against pseudotyped viruses, indicating their potential as therapeutic agents.
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of related compounds, revealing that certain analogs exhibited remarkable potency against multidrug-resistant bacterial strains.
  • Anti-inflammatory Research : Research has also explored the anti-inflammatory properties of this compound, showing promise in reducing inflammation markers in cell cultures.

Data Tables

Activity TypeDescription
AntiviralInhibits viral entry; effective against SARS-CoV and HIV
AntibacterialActive against Gram-positive and Gram-negative bacteria; effectiveness enhanced by specific substituents
Anti-inflammatoryDemonstrated potential to reduce inflammation in vitro

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorenylmethoxycarbonyl group can be removed under specific conditions, revealing the active amino group that can participate in further biochemical reactions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Notes
Target Compound : 2-(2-Bromo-6-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid C₂₄H₂₀BrNO₄ 466.34 2-Bromo-6-methylphenyl, Fmoc-protected amino SPPS, peptide backbone modification
2-(3-Bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid C₂₄H₂₀BrNO₄ 466.33 3-Bromophenyl, methylated amino, Fmoc protection Enhanced steric bulk; potential for altered peptide conformation
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic acid C₂₂H₂₅NO₄ 353.41 Pentyl chain, Fmoc-protected amino Hydrophobic modifications; lipidated peptide synthesis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,2-difluoroacetamido)butanoic acid C₂₁H₂₀F₂N₂O₅ 406.39 Difluoroacetamido side chain, Fmoc protection Stabilizes peptide-protein interactions; fluorinated analogs for binding studies
2-[(Cyanomethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid C₁₉H₁₆N₂O₄ 336.34 Cyanomethyl group, Fmoc protection Introduces nitrile functionality; click chemistry applications

Structural and Functional Insights

Position of Bromine :

  • The target compound’s 2-bromo-6-methylphenyl group creates steric hindrance, slowing coupling reactions in SPPS compared to the 3-bromophenyl analog (). The latter’s bromine at the meta position reduces steric clash, improving reaction efficiency .

Alkyl vs. Aromatic Substituents: The pentyl chain in C₂₂H₂₅NO₄ () increases hydrophobicity, making it suitable for membrane-associated peptides. In contrast, aromatic bromine in the target compound enhances electronic interactions in binding pockets .

Fluorinated Derivatives :

  • Fluorine in compound C₂₁H₂₀F₂N₂O₅ () enhances metabolic stability and binding affinity to targets like Mdm2/Mdm4, critical in p53-mediated cancer pathways .

Functional Group Diversity: The cyanomethyl group in C₁₉H₁₆N₂O₄ () enables bioorthogonal reactions (e.g., azide-alkyne cycloaddition), expanding utility in bioconjugation .

Biological Activity

The compound 2-(2-bromo-6-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid , often referred to as a fluorene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H20BrNO4C_{24}H_{20}BrNO_4, with a molecular weight of approximately 466.33 g/mol. The IUPAC name is (3-Bromophenyl){(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid. Its structure includes a brominated phenyl group and a fluorenylmethoxycarbonyl moiety, which contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC24H20BrNO4
Molecular Weight466.33 g/mol
IUPAC Name(3-Bromophenyl){(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid
InChI KeyXKQLYTGWNRMQOM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. It is believed to modulate signaling pathways involved in cell proliferation, apoptosis, and antimicrobial activity. The presence of the fluorenyl group enhances its interaction with biological macromolecules, potentially increasing its efficacy as a therapeutic agent.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . For instance, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that it can inhibit bacterial growth effectively:

MicroorganismMIC (mg/mL)
Staphylococcus aureus0.0625
Escherichia coli0.156
Candida albicans0.125

These findings suggest that the compound could be developed as a broad-spectrum antimicrobial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, indicating its potential use in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Choi et al. (2016) evaluated the antimicrobial efficacy of various fluorene derivatives, including our compound of interest. The results indicated that it effectively inhibited the growth of pathogenic bacteria and fungi, suggesting its potential application in developing new antimicrobial therapies .

Case Study 2: Anti-inflammatory Properties

Another study explored the anti-inflammatory properties of the compound in a mouse model of acute inflammation. The administration of the compound resulted in a significant reduction in paw edema compared to control groups, supporting its therapeutic potential in inflammatory conditions .

Q & A

Q. How can researchers safely handle and store 2-(2-bromo-6-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid given its toxicity profile?

Methodological Answer:

  • Handling: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation exposure, as the compound is classified for acute toxicity (Category 4) via oral, dermal, and inhalation routes .
  • Storage: Store in a cool, dry place (<25°C) away from incompatible materials (e.g., strong acids, bases, oxidizing agents). Use airtight containers to prevent moisture absorption and degradation .
  • Emergency Protocols: In case of exposure, rinse skin/eyes with water for 15 minutes and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to healthcare providers .

Q. What spectroscopic techniques are suitable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the bromo-methylphenyl group, Fmoc-protected amine, and acetic acid backbone. Compare peaks to reference spectra of analogous Fmoc-amino acid derivatives .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) for resolution .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or MALDI-TOF can verify molecular weight (expected [M+H]+^+ ~500–550 Da) and detect impurities .

Q. What are the standard synthetic routes for preparing this compound, and how can yields be optimized?

Methodological Answer:

  • Solid-Phase Peptide Synthesis (SPPS): Incorporate the compound as a protected amino acid derivative in Fmoc-based protocols. Use coupling reagents like HBTU/DIPEA in DMF or dichloromethane .
  • Solution-Phase Synthesis: Optimize reaction conditions (e.g., temperature, solvent polarity) for the bromo-methylphenyl substitution. Monitor intermediates via TLC and purify via flash chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Yield Optimization: Pre-activate the carboxylic acid group using EDCI/HOBt to enhance coupling efficiency. Maintain anhydrous conditions and inert atmospheres (N2_2/Ar) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in peptide coupling or nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., bromine atom for SNAr reactions, carboxylic acid for coupling). Use software like Gaussian or ORCA .
  • Molecular Dynamics (MD): Simulate interactions with enzymes or solvents to predict stability. Parameterize force fields using atomic charges derived from QM/MM methods .
  • Transition State Analysis: Model energy barriers for bromine displacement reactions (e.g., substitution with amines) to guide experimental design .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
  • Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., stoichiometry, temperature) and identify critical quality attributes (CQAs) .
  • Crystallization Control: Screen solvents and anti-solvents to improve crystal morphology and reduce amorphous content .

Q. How can researchers address conflicting data on the compound’s environmental persistence and ecotoxicity?

Methodological Answer:

  • Read-Across Analysis: Compare structural analogs (e.g., Fmoc-protected amino acids with brominated aromatic groups) to estimate biodegradation pathways and bioaccumulation potential .
  • Microcosm Studies: Assess soil/water compartmentalization using 14C^{14}C-labeled compound in simulated ecosystems. Monitor degradation products via LC-MS/MS .
  • QSAR Modeling: Apply quantitative structure-activity relationship models to predict acute/chronic toxicity endpoints when experimental data are lacking .

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